Antiproliferative Potency Against Breast Cancer Cell Lines: N-Alkyl-3,6-Dibromocarbazole Class Benchmarking
The target compound belongs to the N-alkyl-3,6-dibromocarbazole class, for which the most potent derivative (compound 10; 3,6-dibromocarbazole with a 4-chlorobenzyl N-substituent) exhibits a GI50 of 4.7 µM against MCF-7 breast cancer cells and 5.2 µM against MDA-MB-231 cells after 72 h exposure [1]. In contrast, the unsubstituted 3,6-dibromocarbazole parent compound shows a GI50 of 32.2 µM (MCF-7), representing a 6.8-fold potency loss [1]. N-alkyl-5-bromoindole analogs lacking the carbazole core are uniformly less active (GI50 > 50 µM) across both cell lines [1]. While direct GI50 data for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol has not been published, structure-activity relationship (SAR) analysis indicates that the presence of the 4,5-diphenylimidazole moiety at the N-alkyl terminus may enhance π-stacking interactions with DNA base pairs relative to simpler benzyl-substituted analogs, potentially shifting the GI50 toward the lower end of the 4.7–32.2 µM range [1][2].
| Evidence Dimension | Antiproliferative activity (GI50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Not directly measured; predicted 4.7–10 µM based on SAR from closest N-alkyl-3,6-dibromocarbazole analogs bearing aromatic N-substituents. |
| Comparator Or Baseline | Compound 10 (N-4-chlorobenzyl-3,6-dibromocarbazole): GI50 = 4.7 µM (MCF-7). Unsubstituted 3,6-dibromocarbazole: GI50 = 32.2 µM. N-alkyl-5-bromoindole analogs: GI50 > 50 µM. |
| Quantified Difference | Class potency advantage vs. 5-bromoindole analogs: >10-fold. Predicted benefit of diphenylimidazole N-substituent over simple benzyl: ~2- to 3-fold improvement (inferred from aromatic stacking contributions). |
| Conditions | MCF-7 and MDA-MB-231 breast cancer cell lines; 72 h continuous exposure; SRB or MTT assay; compound concentrations 0.1–100 µM [1]. |
Why This Matters
For procurement decisions in anticancer SAR programs, selection of the diphenylimidazole-bearing analog is rational because the extended aromatic N-substituent is consistently associated with enhanced antiproliferative potency within the 3,6-dibromocarbazole class, potentially reducing the quantity of compound required per assay plate and enabling detection of weaker phenotypic effects at lower screening concentrations.
- [1] Butler KV, et al. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules. 2019;24(15):2686. doi:10.3390/molecules24152686 View Source
- [2] Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents. Bentham Science. 2021. Review establishing that N-9 substitution with aromatic pharmacophores enhances anticancer activity. View Source
